Diallyl chlorendate

Flame retardancy Halogen content Allyl monomer

Diallyl chlorendate (DAC; CAS 3232-62-0) is a hexachlorinated diallyl ester monomer belonging to the allyl resin family. Its molecular backbone derives from chlorendic acid (1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid), yielding a compound with the formula C₁₅H₁₂Cl₆O₄ and a molecular weight of approximately 469 g/mol.

Molecular Formula C15H12Cl6O4
Molecular Weight 469.0 g/mol
Cat. No. B13835001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl chlorendate
Molecular FormulaC15H12Cl6O4
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C
InChIInChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2/t7?,8?,13-,14+
InChIKeyCJKWEXMFQPNNTL-BNVVDKPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Chlorendate Procurement Guide: Monomer Specifications, Comparator Benchmarks, and Differentiated Application Evidence


Diallyl chlorendate (DAC; CAS 3232-62-0) is a hexachlorinated diallyl ester monomer belonging to the allyl resin family. Its molecular backbone derives from chlorendic acid (1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid), yielding a compound with the formula C₁₅H₁₂Cl₆O₄ and a molecular weight of approximately 469 g/mol [1]. DAC is supplied as a clear, slightly viscous liquid and functions simultaneously as a reactive crosslinking monomer, a UV-active photoinitiator for radiation-curable systems, and an intrinsically flame-retardant building block due to its high chlorine content (~45.4% by weight) . Within the allyl monomer class, its closest structural and functional analogs include diallyl phthalate (DAP), diallyl isophthalate (DAIP), diallyl tetrabromophthalate (DATBP), and non-halogenated reactive diluents such as styrene. The quantitative evidence below establishes where DAC offers verifiable differentiation for scientific and industrial selection.

Why Diallyl Chlorendate Cannot Be Generically Substituted by DAP, DAIP, or Styrene in Flame-Retardant and UV-Curable Formulations


Diallyl phthalate (DAP) and diallyl isophthalate (DAIP), the dominant commercial allyl monomers, contain zero halogen and consequently impart no intrinsic flame retardancy to cured resins; they require external flame-retardant additives that can compromise electrical properties and thermal stability [1]. Styrene, the most common reactive diluent in unsaturated polyester resins, is both non-flame-retardant and classified as a volatile organic compound (VOC) of concern. Diallyl tetrabromophthalate (DATBP), while a potent brominated flame-retardant comonomer, lacks the photoinitiator functionality that makes DAC uniquely suited for UV-curable coatings and inks [2]. Dimethyl chlorendate and dibutyl chlorendate share the chlorendate halogenated backbone but lack polymerizable allyl groups, functioning only as additive flame retardants rather than reactive monomers capable of covalent incorporation into the polymer network [3]. These fundamental differences in halogen content, reactive functionality, and dual-purpose behavior mean that substituting DAC without reformulation and revalidation predictably leads to underperformance in at least one critical property dimension.

Diallyl Chlorendate Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Chlorine Content as a Predictor of Intrinsic Flame Retardancy: DAC vs. Non-Halogenated Allyl Monomers (DAP, DAIP)

Diallyl chlorendate contains approximately 45.4% chlorine by weight, calculated from its molecular formula C₁₅H₁₂Cl₆O₄ (Cl mass: 6 × 35.453 = 212.72 g/mol; MW: 468.97 g/mol), whereas diallyl phthalate (C₁₄H₁₄O₄, MW 246.26) and diallyl isophthalate contain zero halogen. This chlorine content provides DAC with inherent gas-phase and condensed-phase flame-retardant mechanisms upon thermal decomposition, without requiring supplementary flame-retardant additives [1]. In contrast, DAP and DAIP (LOI of unfilled homopolymer approximately 22–23, below the 26% air threshold for self-extinguishing behavior) require external flame retardants that can plasticize the matrix and degrade electrical properties [2].

Flame retardancy Halogen content Allyl monomer

Comparative Flame Retardancy Performance in DAP Molding Compounds: DAC vs. DATBP

In a systematic study of flame-retardant comonomers in glass-filled diallyl orthophthalate molding compounds, formulations incorporating diallyl chlorendate (chlorine-based) were directly compared against DATBP (bromine-based) at equivalent loading levels. The chlorine-containing reference composition (PA 7, incorporating a proprietary glass-filled diallyl chlorendate composition) achieved an oxygen index of 28–30, which is within the acceptable flame-retardant range (OI > 27) [1]. However, DATBP-containing compositions at just 2.3–3.1% total composition weight achieved OI values of 28.3–29.4 with superior arc track resistance (266–315 minutes at 2.5 kV vs. approximately 100 minutes for the chlorine-based composition) and lower sublimation in the ASL crystal test [1]. Furthermore, in high-temperature aging at 220°C for 72 hours, DAP compositions containing diallyl chlorendate exhibited significantly poorer flexural strength retention compared to DATBP-modified counterparts [1].

Flame retardancy Diallyl phthalate Oxygen index Molding compound

Dual-Function Photoinitiator Activity: DAC Enables UV-Curable Flame-Retardant Formulations Without Additional Photoinitiator Loading

Diallyl chlorendate absorbs UV light and generates reactive radical species that initiate polymerization, functioning as an inherent photoinitiator within radiation-curable formulations . This property is explicitly exploited in screen-printable UV-curable opaque legend ink compositions, where DAC is listed among a group of cocurable allyl-terminated polyenes (alongside diallyl phthalate, diallyl maleate, and triallyl cyanurate) at 5–25% by weight of the formulation [1]. In contrast, DAP and DAIP require the addition of a separate photoinitiator (e.g., benzophenone, α-hydroxyketone) to achieve UV curing. The DAC-containing UV ink formulations cure to produce non-yellowing coatings even after post-baking at 450°F for 15 minutes, a thermal stability benchmark relevant for printed circuit board legend inks [1].

Photoinitiator UV curing Radiation-curable coatings Allyl monomer

Physical State and Processing Window: Liquid DAC vs. Solid DAP Prepolymer for Low-VOC Ambient-Temperature Formulations

Diallyl chlorendate is supplied as a clear, slightly viscous liquid at ambient temperature, with a density of 1.56 g/cm³, a boiling point of 495.1°C at 760 mmHg, and a flash point of 176.4°C . In contrast, commercial diallyl phthalate prepolymers are solids at room temperature, requiring dissolution in DAP monomer or heating for processing [1]. The liquid physical state of DAC enables its direct use as a reactive diluent in unsaturated polyester and allyl resin formulations without the VOC burden associated with styrene. Furthermore, the low vapor pressure of DAC (6.08 × 10⁻¹⁰ mmHg at 25°C) provides a significantly wider processing window and lower evaporative loss compared to styrene (vapor pressure ~6 mmHg at 25°C), a critical advantage in open-mold composite fabrication and screen-printing operations.

Physical form Processability Ambient-temperature liquid Reactive diluent

Reactive Crosslinking Architecture: DAC as a Covalently Bound Flame-Retardant Monomer vs. Additive Chlorendate Esters

Diallyl chlorendate contains two polymerizable allyl groups, enabling it to function as a tetrafunctional crosslinking node when copolymerized with unsaturated polyester resins or diallyl phthalate prepolymers . Upon curing, the hexachlorobicycloheptene core becomes covalently integrated into the thermoset network, eliminating the potential for flame-retardant leaching, migration, or plasticization that is observed with additive-type chlorendate esters such as dimethyl chlorendate and dibutyl chlorendate [1]. In the context of unsaturated polyester resin formulations, DAC can serve as a partial or complete replacement for styrene as the reactive diluent, copolymerizing with the maleate/fumarate unsaturation sites on the polyester backbone during peroxide-initiated curing . This covalent incorporation is distinct from the behavior of non-polymerizable chlorendate esters, which remain as discrete small molecules dispersed in the polymer matrix and are susceptible to extraction, surface blooming, and environmental release.

Reactive monomer Crosslinking Covalent incorporation Chlorendate esters

Diallyl Chlorendate Best-Fit Application Scenarios Driven by Quantitative Differentiation Evidence


Flame-Retardant Diallyl Phthalate Molding Compounds for Electrical Connectors and Switch Gear

DAC is suitable as a reactive flame-retardant comonomer in DAP molding compounds where moderate flame retardancy (OI 27–30) is required and the superior performance of brominated alternatives (DATBP) is offset by cost, regulatory, or environmental concerns. The covalent incorporation of DAC eliminates flame-retardant migration, maintaining the excellent electrical insulation properties and dimensional stability characteristic of allyl resins for high-voltage connectors and hermetically sealed microswitches [1]. Typical loading levels of 5–25 wt% DAC in DAP prepolymer formulations provide self-extinguishing behavior without the arc tracking degradation associated with additive flame retardants [1].

UV-Curable Flame-Retardant Legend Inks for Printed Circuit Boards

DAC's inherent photoinitiator activity makes it uniquely suited for screen-printable UV-curable opaque legend inks that must simultaneously meet flame-retardancy requirements (UL 94 V-0 or equivalent) and resist yellowing during solder reflow (450°F for 15 minutes) [2]. Formulations containing 5–25 wt% DAC as a cocurable allyl polyene cure rapidly under UV radiation without requiring exogenous photoinitiators that could compromise long-term coating stability or contribute to ionic contamination of the circuit board [2].

Low-VOC Unsaturated Polyester Resin Composites with Built-In Fire Resistance

DAC replaces styrene as a reactive diluent in unsaturated polyester resin formulations for open-mold composite fabrication, addressing VOC emission regulations while imparting intrinsic flame retardancy . The extremely low vapor pressure of DAC (6.08 × 10⁻¹⁰ mmHg at 25°C) compared to styrene (~6 mmHg at 25°C) eliminates the need for expensive vapor capture systems and improves workplace air quality. The cured composites benefit from permanent, non-leaching fire resistance without the mechanical property degradation typically associated with particulate or additive flame retardants.

Hydrolysis-Resistant Fire-Retardant Photopolymer Coatings for Electronic Circuitry

DAC-based thiol-ene photopolymer formulations, in which DAC is reacted non-stoichiometrically with polythiols, produce liquid-at-ambient-temperature photosensitive compositions that cure to hard, hydrolysis-resistant, and solder-resistant coatings for electronic circuit boards [3]. These coatings screen-print well, photocure rapidly, and meet the dual requirements of fire retardancy and moisture resistance essential for conformal coatings in high-reliability electronic assemblies [3].

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